Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride
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Overview
Description
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives . This interaction can modulate cellular activities and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C10H14ClNS2 |
---|---|
Molecular Weight |
247.8 g/mol |
IUPAC Name |
N-methyl-1-thieno[3,2-b]thiophen-5-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13NS2.ClH/c1-7(11-2)5-8-6-10-9(13-8)3-4-12-10;/h3-4,6-7,11H,5H2,1-2H3;1H |
InChI Key |
FECFYYAPIPJTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(S1)C=CS2)NC.Cl |
Origin of Product |
United States |
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